molecular formula C14H9F3N2O3 B3870033 N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide

N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide

Cat. No. B3870033
M. Wt: 310.23 g/mol
InChI Key: MEYXYYXOUMOXSA-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide, also known as NTFB, is a compound that has gained significant attention in scientific research due to its unique properties. NTFB is a small molecule that has been found to have potential applications in various fields, including pharmaceuticals, materials science, and biochemistry.

Scientific Research Applications

Chemosensor Development for Cyanide Detection

N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide derivatives have been explored for their application in chemosensor development. Specifically, these compounds exhibit a strong affinity for cyanide in aqueous environments. This property makes them practical for monitoring cyanide concentrations in various aqueous samples, leveraging the compound's selective response to CN− ions (Sun, Wang, & Guo, 2009).

Crystal Structure Analysis

The compound's crystal structure has been extensively studied. For example, research on 2-Nitro-N-(4-nitrophenyl)benzamide, a closely related compound, involved its synthesis, characterization, and crystal structure determination using single-crystal X-ray diffraction (Saeed, Hussain, & Flörke, 2008). These studies are crucial for understanding the compound's physical properties and potential applications in various fields.

Corrosion Inhibition Studies

N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide derivatives have been examined for their effectiveness in inhibiting corrosion, particularly in the context of mild steel in acidic environments. These studies involve both computational and experimental approaches, revealing insights into the compound's interaction with metal surfaces and its potential as a corrosion inhibitor (Mishra et al., 2018).

Polymer Synthesis Applications

The compound has been used in synthesizing poly(arylene ether amide)s with trifluoromethyl pendent groups. These polymers exhibit notable properties likehigh molecular weights and glass transition temperatures, and are soluble in common organic solvents. This synthesis process, which involves a nucleophilic nitro displacement reaction, demonstrates the compound's utility in creating advanced materials with specific desired properties (Lee & Kim, 2002).

Antidiabetic and Antimicrobial Potential

In the field of pharmaceutical research, N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide derivatives have been synthesized and evaluated for their potential in treating diabetes and as antimicrobial agents. The compounds were tested against α-glucosidase and α-amylase enzymes, showing significant inhibitory activity. Furthermore, these compounds demonstrated potential against various bacterial and fungal species, indicating their broad spectrum of bioactivity (Thakal, Singh, & Singh, 2020).

Anticancer Activity

A derivative of N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide, namely N-((3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl)benzamide, has been investigated for its anticancer properties. This study focused on optimizing the anti-cancer activity of phosphatidylinositol-3 kinase pathway inhibitors and demonstrated increased stability, drug likeness, and toxicity towards cancer cells (Kommagalla et al., 2014).

properties

IUPAC Name

N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O3/c15-14(16,17)10-4-1-3-9(7-10)13(20)18-11-5-2-6-12(8-11)19(21)22/h1-8H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYXYYXOUMOXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide

Synthesis routes and methods I

Procedure details

To a solution of 3-nitroaniline(13.8 g, 99.9 mmol) in pyridine (200 mL) were added 3-(trifluoromethyl)benzoylchloride (21.4 g, 103 mmol) and N,N-dimethylaminopyridine (69.1 mg, 566 μmol), and the mixture was stirred at room temperature for 1.5 hr. The reaction was quenched with methanol (50 mL), and the solvent was evaporated under reduced pressure. The residue was suspended in ethyl acetate (300 mL), washed with water (200 mL×2), diluted hydrochloric acid (200 mL×2), saturated aqueous sodium hydrogen carbonate solution (200 mL) and saturated brine (100 mL), and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure to give the title compound (31.0 g, 100%) as a colorless solid.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
69.1 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of 3-nitroaniline (13.8 g, 99.9 mmol) in pyridine (200 mL) were added 3-(trifluoromethyl)benzoyl chloride (21.4 g, 103 mmol) and N,N-dimethylpyridine-4-amine (69.1 mg, 566 μmol), and the mixture was stirred at room temperature for 1.5 hr. Methanol (50 mL) was added to the reaction solution to stop the reaction, and the solvent was evaporated under reduced pressure. The residue was suspended in ethyl acetate (300 mL), washed with water (200 mL×2), 0.1N hydrochloric acid (200 mL×2), saturated aqueous sodium hydrogen carbonate solution (200 mL) and saturated brine (100 mL), and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure to give the title compound (31.0 g, 100%) as a colorless solid.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
69.1 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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